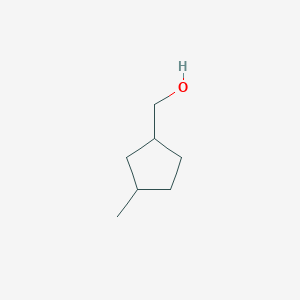

(3-Methylcyclopentyl)methanol

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

“(3-Methylcyclopentyl)methanol” is a chemical compound with the molecular formula C6H12O . It is also known by other names such as 3-Methyl-1-cyclopentanol, 3-Methylcyclopentanol, and 3-methylcyclopentan-1-ol .

Molecular Structure Analysis

The molecular structure of “(3-Methylcyclopentyl)methanol” consists of a cyclopentane ring with a methyl group (CH3) and a methanol group (CH2OH) attached .Applications De Recherche Scientifique

1. Role in N-Methylation Reactions

Methanol, a closely related compound, is utilized as a C1 synthon and hydrogen source in N-methylation of amines. This process is catalyzed by RuCl3.xH2O, demonstrating methanol's application in the synthesis of pharmaceutical agents such as venlafaxine and imipramine (Sarki et al., 2021).

2. Application in Selective Monomethylation

Methanol serves as a green methylation reagent in the selective N-monomethylation of anilines. This is achieved using N-heterocyclic carbene iridium (NHC-Ir) coordination assemblies, highlighting methanol's role in pharmaceutical applications (Chen et al., 2017).

3. Conversion to Specialty Chemicals

Methanol can be biologically converted to specialty chemicals. For instance, engineered Escherichia coli strains have been used to convert methanol into metabolites like naringenin, illustrating its potential in biotechnological applications (Whitaker et al., 2017).

4. Impact on Lipid Dynamics

In biological studies, methanol influences lipid dynamics, specifically in the context of transmembrane proteins/peptides. This highlights the importance of methanol in studies involving biological and synthetic membranes (Nguyen et al., 2019).

5. Role in Methylation Reactions

Methanol is used in methylation reactions, such as the methylation of cyclopentadiene. This demonstrates its role in chemical synthesis processes, particularly in the preparation of methylcyclopentadiene (Xiao, 1999).

6. Methanol as a Hydrogen Donor

Methanol acts as a hydrogen donor in reactions catalyzed by ruthenium and rhodium complexes, particularly in the reduction of ketones to alcohols. This illustrates its utility in organic synthesis and drug discovery (Smith & Maitlis, 1985).

Safety and Hazards

Propriétés

IUPAC Name |

(3-methylcyclopentyl)methanol |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H14O/c1-6-2-3-7(4-6)5-8/h6-8H,2-5H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PNZNVGRTAKUKGI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCC(C1)CO |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H14O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

114.19 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(3-Methylcyclopentyl)methanol | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-(4-cyanobenzamido)-N,6-dimethyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide](/img/structure/B2806929.png)

![2-(2-Furylmethylene)-6-hydroxy-4-methylbenzo[b]furan-3-one](/img/structure/B2806933.png)

![5-amino-N-(2-fluorophenyl)-1-{2-[(3-methylphenyl)amino]-2-oxoethyl}-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2806939.png)

![4-fluoro-N-methyl-N-(1-(3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl)benzo[d]thiazol-2-amine](/img/structure/B2806941.png)

amino]-3-(1,3-dioxo-1,3-dihydro-2H-inden-2-yliden)-4,6-dioxooctahydropyrrolo[3,4-c]pyrrole-1-carboxylate](/img/structure/B2806944.png)

![3-[(4-ethylphenyl)sulfonyl]-6-fluoro-1-methyl-7-pyrrolidin-1-ylquinolin-4(1H)-one](/img/structure/B2806945.png)

![2-{[3-(3,5-difluorophenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-(4-fluorobenzyl)acetamide](/img/structure/B2806951.png)